molecular formula C12H16O2 B2516910 (1S,2S)-2-(benzyloxy)cyclopentan-1-ol CAS No. 135356-97-7

(1S,2S)-2-(benzyloxy)cyclopentan-1-ol

Cat. No. B2516910
CAS RN: 135356-97-7
M. Wt: 192.258
InChI Key: ZLAPGVQTWHCDPT-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-2-(benzyloxy)cyclopentan-1-ol is a chemical compound that belongs to the family of cyclopentanols. It is a chiral compound with two stereoisomers, (1S,2S) and (1R,2R). The this compound is a key intermediate in the synthesis of several important compounds used in the pharmaceutical industry.

Scientific Research Applications

Organic Synthesis Applications

  • Benzylation of Alcohols : The compound 2-benzyloxy-1-methylpyridinium triflate is used for the benzylation of a wide range of alcohols, demonstrating the application of benzyloxy derivatives in facilitating organic synthesis reactions. This process occurs in good to excellent yield, showcasing the efficiency and versatility of benzyloxy compounds in synthetic organic chemistry (Poon & Dudley, 2006).

  • Synthesis of Curcumin Analogues : Curcumin analogues synthesized from substituted benzylidene compounds have shown potential as antioxidant and cancer chemopreventive agents. This indicates the role of benzyloxy-related structures in the development of therapeutic agents (Youssef et al., 2004).

Material Science and Photopolymerization

  • Development of Photopolymerization Systems : Benzylideneketone dyes, related to benzyloxy cyclopentanols, are utilized as photosensitizers in photopolymerization systems. Their photochemical properties and the influence of molecular structure on system sensitivity are areas of active research, contributing to advancements in materials science (Yamashita, Satoshi & Ito, 2008).

Medicinal Chemistry and Biological Activities

  • Antitumor Antibiotic Synthesis : The enantioselective total synthesis of fredericamycin A, a potent antitumor antibiotic, showcases the complex applications of cyclopentanone derivatives in medicinal chemistry. This synthesis highlights the importance of stereochemical control and the use of cyclopentanone rings in constructing biologically active molecules (Kita et al., 2001).

  • Insecticide and Miticide Properties : The compound "3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl 4-chlorobenzoate," related to benzyloxy cyclopentanols, is identified as a potent insecticide and miticide. Its structural analysis contributes to the development of new agricultural chemicals with specific action mechanisms (Ji, Xia, Zhu & Zhao, 2009).

properties

IUPAC Name

(1S,2S)-2-phenylmethoxycyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAPGVQTWHCDPT-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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